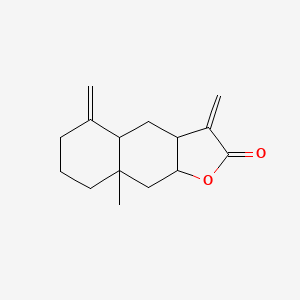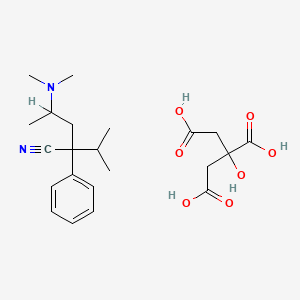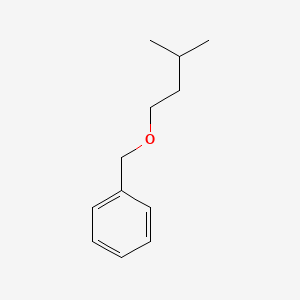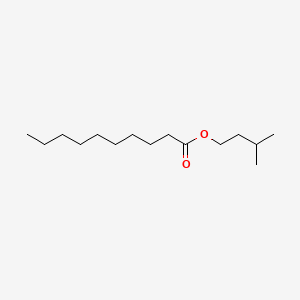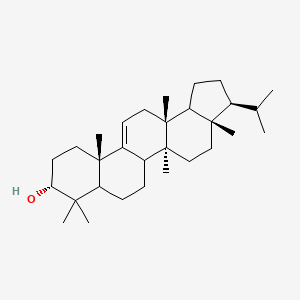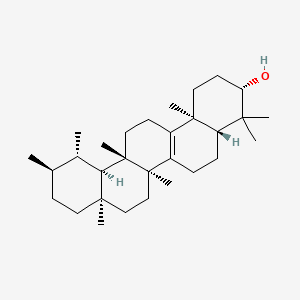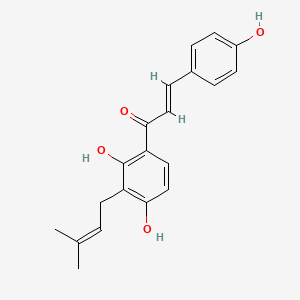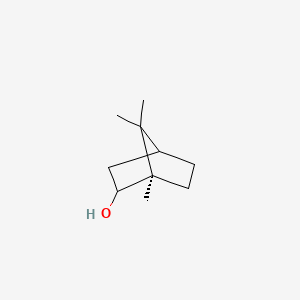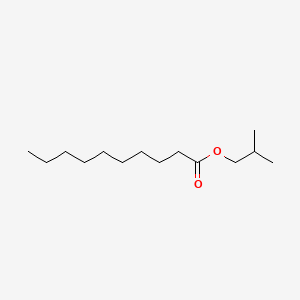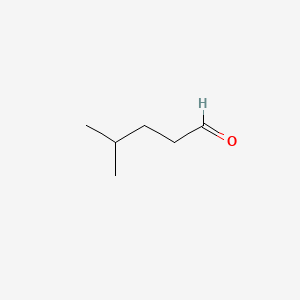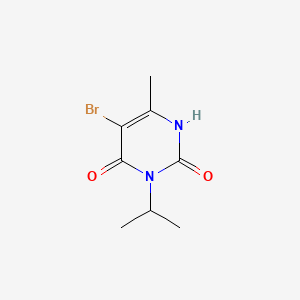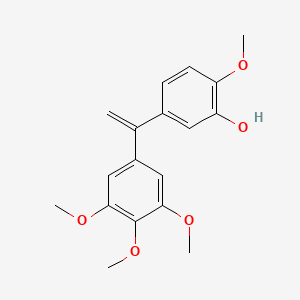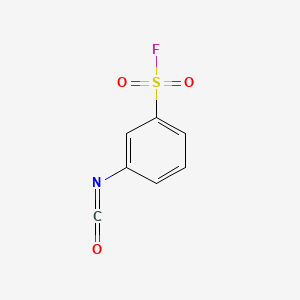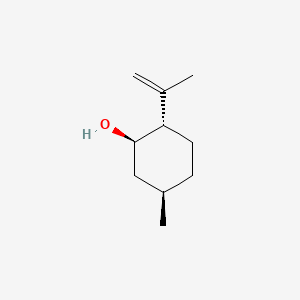
(-)-Isopulegol
Vue d'ensemble
Description
(-)-Isopulegol is a naturally occurring monoterpene alcohol found in various essential oils, including eucalyptus, lemongrass, and peppermint. It is a colorless liquid with a pleasant, minty aroma. This compound is a precursor to menthol and is widely used in the fragrance and flavor industries due to its refreshing scent and taste.
Applications De Recherche Scientifique
Chemistry: (-)-Isopulegol is used as a chiral building block in the synthesis of various organic compounds. Its unique structure makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for use in natural preservatives and antimicrobial agents.
Medicine: this compound has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. It is also being studied for its potential use in the treatment of neurological disorders, such as epilepsy and anxiety, due to its ability to modulate neurotransmitter activity.
Industry: In the fragrance and flavor industries, this compound is used as a key ingredient in the formulation of perfumes, colognes, and flavoring agents. Its minty aroma and taste make it a popular choice for products such as toothpaste, chewing gum, and confectionery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (-)-Isopulegol can be synthesized through the cyclization of citronellal, a process catalyzed by acids or enzymes. The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, under controlled temperature and pressure conditions. The cyclization reaction converts citronellal into this compound with high selectivity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts, such as enzymes derived from microorganisms. These biocatalysts offer a more environmentally friendly and sustainable approach to synthesis. The process involves the fermentation of citronellal in the presence of specific enzymes, leading to the formation of this compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Isopulegol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pulegone, a ketone, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of this compound can yield menthol, a widely used compound in the pharmaceutical and cosmetic industries. This reaction typically involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum.
Substitution: this compound can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives. These reactions often require the presence of a halogenating agent, such as chlorine or bromine, and a suitable solvent.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalyst, elevated temperature and pressure.
Substitution: Chlorine or bromine, suitable solvent (e.g., dichloromethane), ambient temperature.
Major Products:
Oxidation: Pulegone
Reduction: Menthol
Substitution: Halogenated isopulegol derivatives
Mécanisme D'action
(-)-Isopulegol exerts its effects through various molecular targets and pathways. In the context of its anti-inflammatory and analgesic properties, this compound is believed to modulate the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its potential anticonvulsant effects are thought to be mediated through the modulation of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system.
Comparaison Avec Des Composés Similaires
Menthol: Like (-)-isopulegol, menthol is a monoterpene alcohol with a minty aroma. menthol is more widely used in medicinal and cosmetic products due to its cooling and soothing effects.
Pulegone: Pulegone is a ketone derived from the oxidation of this compound. It shares a similar structure but has different chemical properties and applications.
Citronellal: Citronellal is a precursor to this compound and is commonly found in essential oils. It has a citrusy aroma and is used in the production of fragrances and insect repellents.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which imparts distinct olfactory and biological properties. Its ability to serve as a chiral building block in asymmetric synthesis and its potential therapeutic effects make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
89-79-2 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1S,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 |
Clé InChI |
ZYTMANIQRDEHIO-UTLUCORTSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@H](C1)O)C(=C)C |
SMILES |
CC1CCC(C(C1)O)C(=C)C |
SMILES canonique |
CC1CCC(C(C1)O)C(=C)C |
Apparence |
Solid powder |
Point d'ébullition |
216.00 to 218.00 °C. @ 760.00 mm Hg |
Densité |
0.904-0.913 |
melting_point |
78 °C |
| 50373-36-9 59905-53-2 89-79-2 |
|
Description physique |
Liquid Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
slightly soluble in water; soluble in oils miscible (in ethanol) |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Isopulegol; AI3-02176; AI3 02176; AI302176 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

